2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid
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Overview
Description
2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid is an organic compound with the molecular formula C15H20O3 It is a derivative of butyric acid, featuring a 4-oxobutyric acid backbone with a 4-isopropylphenyl group and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and 2,2-dimethyl-1,3-propanediol.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-isopropylbenzaldehyde and 2,2-dimethyl-1,3-propanediol under acidic conditions.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Lacks the isopropyl group on the phenyl ring.
4-(4-Isopropylphenyl)-4-oxobutyric acid: Lacks the two methyl groups at the 2-position.
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid: Has a methyl group instead of an isopropyl group on the phenyl ring.
Uniqueness
2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid is unique due to the presence of both the isopropyl group on the phenyl ring and the two methyl groups at the 2-position. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(2)11-5-7-12(8-6-11)13(16)9-15(3,4)14(17)18/h5-8,10H,9H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSMFEYLKHCLCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199879 |
Source
|
Record name | α,α-Dimethyl-4-(1-methylethyl)-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-22-4 |
Source
|
Record name | α,α-Dimethyl-4-(1-methylethyl)-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Dimethyl-4-(1-methylethyl)-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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